[(2,5-Dimethylphenyl)methyl](methyl)amine
Description
(2,5-Dimethylphenyl)methylamine is a secondary amine characterized by a benzyl group substituted with methyl groups at the 2- and 5-positions of the aromatic ring and a methyl group attached to the nitrogen atom. The molecular formula is C₁₀H₁₅N, with a molecular weight of 149.24 g/mol.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-4-5-9(2)10(6-8)7-11-3/h4-6,11H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXWQAMCKJBRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)methylamine typically involves the alkylation of 2,5-dimethylbenzyl chloride with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2,5-Dimethylbenzyl chloride+Methylamine→(2,5-Dimethylphenyl)methylamine+HCl
Industrial Production Methods
On an industrial scale, the production of (2,5-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2,5-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2,5-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to the active site of an enzyme or receptor and modulating its activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares (2,5-Dimethylphenyl)methylamine with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features | Reference |
|---|---|---|---|---|---|
| (2,5-Dimethylphenyl)methylamine | C₁₀H₁₅N | 149.24 | 2,5-dimethylphenyl, methylamine | High lipophilicity; secondary amine | Inferred |
| (2,6-Difluoro-3-methylphenyl)methylamine HCl | C₁₀H₁₂ClF₂N | 219.66 | 2,6-difluoro-3-methylphenyl | Increased electronegativity; salt form | |
| (2-Chloro-3-methoxyphenyl)methylamine HCl | C₉H₁₁ClNO·HCl | 224.11 | 2-Cl, 3-OCH₃ | Polar groups enhance H-bonding potential | |
| [2-(Dimethylamino)ethyl][(2,5-dimethylphenyl)methyl]amine | C₁₃H₂₂N₂ | 206.33 | Tertiary amine with ethyl chain | Enhanced basicity; improved water solubility | |
| (2,4-Dichlorophenyl)methylamine | C₈H₉Cl₂N | 190.07 | 2,4-dichlorophenyl | Higher molecular weight; potential toxicity |
Key Observations:
Lipophilicity : The 2,5-dimethyl substitution in the target compound increases lipophilicity compared to polar analogs like (2-chloro-3-methoxyphenyl)methylamine, which contains electron-withdrawing Cl and OCH₃ groups .
Basicity: Tertiary amines (e.g., [2-(dimethylamino)ethyl][(2,5-dimethylphenyl)methyl]amine) exhibit higher basicity than secondary amines due to reduced steric hindrance and increased electron donation .
Salt Formation : Halogenated derivatives (e.g., (2,6-difluoro-3-methylphenyl)methylamine HCl) often form stable hydrochloride salts, improving crystallinity and handling .
Receptor Interactions
- Amphetamine Analogs : highlights 2,5-dimethoxy-substituted amphetamines, which show serotonin receptor agonism. While the target compound lacks the methoxy groups, its dimethyl substitution may still influence receptor binding through steric effects .
- Chiral Separation : demonstrates that enantiomers of structurally complex amines (e.g., N-((3,5-dimethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine) exhibit distinct biological activities. However, the target compound lacks chiral centers, simplifying its pharmacological profile .
Biological Activity
(2,5-Dimethylphenyl)methylamine is a compound that belongs to the class of substituted amines. Its unique structure, characterized by a dimethyl-substituted phenyl group attached to a methyl group, positions it as a potentially significant molecule in various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.
The biological activity of (2,5-Dimethylphenyl)methylamine is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound can function as a ligand, influencing enzymatic activity and receptor modulation. Key mechanisms include:
- Enzyme Binding : (2,5-Dimethylphenyl)methylamine may inhibit or activate specific enzymes, thereby altering metabolic pathways.
- Receptor Interaction : It modulates receptor activity, which can affect cellular signaling and physiological responses.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of (2,5-Dimethylphenyl)methylamine against similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Benzylamine | Parent compound without methyl substitutions | Baseline for comparison |
| N-Methylbenzylamine | Similar compound with a single methyl group on nitrogen | Different pharmacological profile |
| 2,5-Dimethylbenzylamine | Methyl groups on the benzyl ring without N-methyl substitution | Variations in receptor affinity |
The distinct substitution pattern in (2,5-Dimethylphenyl)methylamine may influence its reactivity and interaction with biological targets compared to these analogs.
Case Studies and Research Findings
- Neurotransmitter Influence : Research indicates that amines similar to (2,5-Dimethylphenyl)methylamine can modulate neurotransmitter levels. This modulation has implications for mood regulation and cognitive functions.
- Cytotoxicity Studies : In studies assessing the cytotoxicity of related compounds against cancer cell lines (e.g., HepG2, A2780), certain derivatives have demonstrated significant antiproliferative activity . Although specific data for (2,5-Dimethylphenyl)methylamine is sparse, these findings suggest potential avenues for further investigation.
- Pharmacokinetics and Toxicology : Understanding the pharmacokinetics of (2,5-Dimethylphenyl)methylamine remains crucial. The metabolic pathways and potential toxicological effects require detailed exploration to assess safety profiles effectively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
